molecular formula C16H25N3O2 B248320 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B248320
M. Wt: 291.39 g/mol
InChI Key: VDXZWHMUPOFWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide is a synthetic organic compound that features a piperazine ring substituted with a hydroxyethyl group and a propionamide moiety attached to a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide typically involves the reaction of piperazine with 2-chloroethanol to introduce the hydroxyethyl group. This intermediate is then reacted with p-tolylpropionyl chloride to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: The compound is explored for its use in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds like 1-(2-hydroxyethyl)piperazine and N-(p-tolyl)piperazine share structural similarities.

    Propionamide Derivatives: Compounds such as N-(p-tolyl)propionamide and 3-(piperazin-1-yl)propionamide are related in structure.

Uniqueness

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide is unique due to the combination of the hydroxyethyl group, piperazine ring, and p-tolyl-propionamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C16H25N3O2/c1-14-2-4-15(5-3-14)17-16(21)6-7-18-8-10-19(11-9-18)12-13-20/h2-5,20H,6-13H2,1H3,(H,17,21)

InChI Key

VDXZWHMUPOFWRS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO

Origin of Product

United States

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